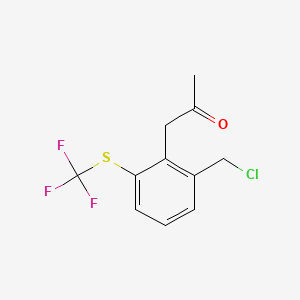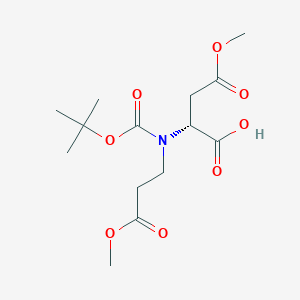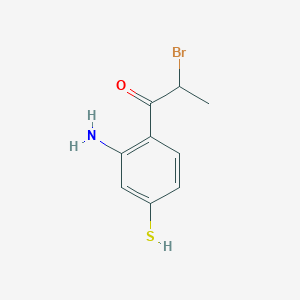
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H14O4. This compound is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. The presence of a hydroxyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-oxo-5,5-dimethyltetrahydrofuran-3-carboxylate.
Reduction: Formation of 3-hydroxy-5,5-dimethyltetrahydrofuran-3-methanol.
Substitution: Formation of 3-chloro-5,5-dimethyltetrahydrofuran-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving tetrahydrofuran derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-5-methyltetrahydrofuran-3-carboxylate
- Methyl 3-hydroxy-5,5-diethyltetrahydrofuran-3-carboxylate
- Methyl 3-hydroxy-5,5-dimethyltetrahydropyran-3-carboxylate
Uniqueness
Methyl 3-hydroxy-5,5-dimethyltetrahydrofuran-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on a tetrahydrofuran ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-5,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-8(10,5-12-7)6(9)11-3/h10H,4-5H2,1-3H3 |
Clave InChI |
VLNFIRPTROFZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CO1)(C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)



![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)


![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)

